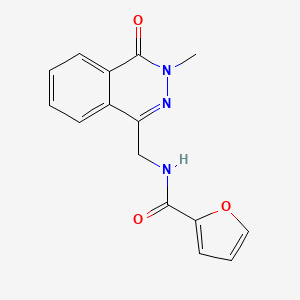
N-((3-méthyl-4-oxo-3,4-dihydrophthalazin-1-yl)méthyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of various furan-2-carboxamide derivatives has been explored in several studies. For instance, the synthesis of N-(4-bromophenyl)furan-2-carboxamide was achieved through the reaction of furan-2-carbonyl chloride with 4-bromoaniline, using triethylamine and yielding high results . Another study reported the synthesis of 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives using isatoic anhydride, 2-furoic hydrazide, and substituted salicylaldehydes, with the reaction facilitated by ultrasound irradiation at room temperature . Additionally, the synthesis of 4-(arylamino)-2,5-dihydro-2-oxo-N-(trans-2-phenyl-cyclopropyl)furan-3-carboxamides involved a novel rearrangement of N-substituted 2-amino-4,5-dihydro-4-oxofuran-3-carboxylic acids, resulting in potent antiallergic compounds .
Molecular Structure Analysis
The molecular structures of the synthesized furan-2-carboxamide derivatives were confirmed using various spectral techniques, including IR, 1H NMR, 13C NMR, and LCMS . In another study, the structures of methyl 5-aryl-1-(furan-2-carbonyl)-1H-pyrazole-3-carboxylates were confirmed by 1H NMR spectroscopy, IR spectrometry, and elemental analysis . The confirmation of molecular structures is crucial for understanding the chemical properties and potential biological activities of these compounds.
Chemical Reactions Analysis
The chemical reactivity of furan-2-carboxamide derivatives has been explored in the context of their potential biological activities. For example, the anti-bacterial activities of N-(4-bromophenyl)furan-2-carboxamide analogues were investigated against drug-resistant bacteria, with one compound showing significant effectiveness . The tyrosinase inhibitory activity of 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamides was also studied, revealing potent inhibition and providing insights into the kinetic mechanism of inhibition . Furthermore, the antiallergic activity of 4-(arylamino)-2,5-dihydro-2-oxo-N-(trans-2-phenyl-cyclopropyl)furan-3-carboxamides was demonstrated through in vivo assays .
Physical and Chemical Properties Analysis
The physical and chemical properties of furan-2-carboxamide derivatives are closely related to their synthesis and molecular structure. The thermal stabilities of these compounds were determined using thermogravimetric analysis (TG) and differential scanning calorimetry (DSC), indicating moderate thermal stabilities . Additionally, the antimicrobial and antioxidant activities of some derivatives were correlated with topological indices using Hansch analysis, suggesting a relationship between structure and biological activity .
Applications De Recherche Scientifique
Activité Antitumorale
Le composé a été utilisé dans la synthèse d'échafaudages de phtalazinone qui sont de puissants inhibiteurs de la poly(ADP-ribose) polymérase . Cette enzyme joue un rôle clé dans la réparation de l'ADN, et son inhibition peut conduire à la mort des cellules cancéreuses, en particulier celles déficientes en certaines voies de réparation de l'ADN .
Effet Anticancéreux
Le composé a également été utilisé dans la conception de dérivés de l'isocorydine ayant un effet anticancéreux . L'isocorydine est un alcaloïde naturel qui a montré une activité anticancéreuse, et le composé peut renforcer cet effet .
Études Antileucémiques
Dans une étude, l'activité antitumorale de nouveaux composés, y compris celui-ci, a été testée contre une lignée cellulaire leucémique (HL-60) in vitro . Des études antileucémiques supplémentaires sont également prévues .
Traitement du Cancer Ovarien Avancé
Le composé est un membre de la classe des N-acylpipérazines et a été utilisé pour traiter le cancer ovarien avancé . Il est obtenu par condensation formelle du groupe carboxylique de l'acide 2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)méthyl]benzoïque avec le groupe amino libre de la N-(cyclpropylcarbonyl)pipérazine .
Synthèse d'Autres Composés
Le composé peut être utilisé comme intermédiaire dans la synthèse d'autres composés, tels que l'acide 2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)méthyl]benzoïque .
Mécanisme D'action
Target of Action
The primary target of N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)furan-2-carboxamide is the poly (ADP-ribose) polymerase (PARP) . PARP is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.
Mode of Action
N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)furan-2-carboxamide interacts with its target, PARP, by inhibiting its activity . This inhibition prevents PARP from performing its role in DNA repair, leading to accumulation of DNA damage in the cells.
Biochemical Pathways
The inhibition of PARP by N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)furan-2-carboxamide affects the DNA repair pathway . This leads to an accumulation of DNA damage, which can result in programmed cell death or apoptosis, particularly in cancer cells that have defective DNA repair mechanisms.
Result of Action
The result of N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)furan-2-carboxamide’s action is the induction of cell death in cells with defective DNA repair mechanisms . This makes it a potential candidate for anticancer therapies, particularly for cancers with deficiencies in DNA repair pathways.
Propriétés
IUPAC Name |
N-[(3-methyl-4-oxophthalazin-1-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-18-15(20)11-6-3-2-5-10(11)12(17-18)9-16-14(19)13-7-4-8-21-13/h2-8H,9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGUXFAGGMQOVJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2514790.png)
![ethyl N-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidate](/img/structure/B2514791.png)
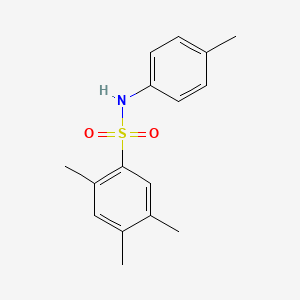
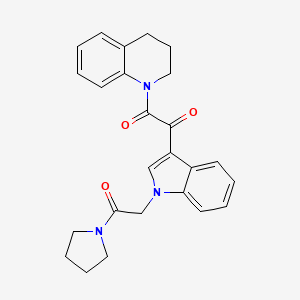
![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(4-methoxyphenyl)methanone](/img/structure/B2514797.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide](/img/structure/B2514798.png)
![3-[(2-Methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-one](/img/structure/B2514800.png)
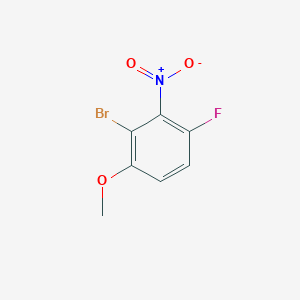
![2-(1H-benzo[d]imidazol-1-yl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2514804.png)

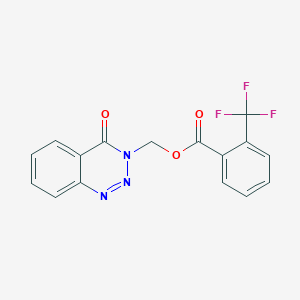
![N-(1-cyano-1,2-dimethylpropyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B2514809.png)
![2-Chloro-4-[(E)-2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethenyl]-5-methylpyrimidine](/img/structure/B2514810.png)
